molecular formula C17H15NO3 B12704725 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- CAS No. 116337-60-1

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-

Cat. No.: B12704725
CAS No.: 116337-60-1
M. Wt: 281.30 g/mol
InChI Key: NLLZZPGHXJYMGH-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-: is a synthetic organic compound belonging to the benzoxazine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of ortho-aminophenols with carboxylic acids or their derivatives: .

    Use of catalysts such as Lewis acids: to facilitate the reaction.

Industrial Production Methods: Industrial production methods may involve:

    Batch or continuous flow reactors: to ensure consistent quality and yield.

    Optimization of reaction parameters: such as temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens or nucleophiles under appropriate conditions.

Major Products:

    Oxidized derivatives: with altered electronic properties.

    Reduced forms: with different functional groups.

    Substituted compounds: with varied chemical functionalities.

Scientific Research Applications

Chemistry:

    Intermediate in organic synthesis: for the preparation of more complex molecules.

    Building block in the synthesis of polymers: and advanced materials.

Biology and Medicine:

    Potential pharmacological activities: such as antimicrobial, anti-inflammatory, or anticancer properties.

    Use in drug discovery: as a scaffold for designing new therapeutic agents.

Industry:

    Application in the production of specialty chemicals: and materials with unique properties.

    Use in the development of coatings, adhesives, and resins: .

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Inhibition of specific enzymes: involved in disease processes.

    Binding to receptors: to alter cellular signaling pathways.

Comparison with Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: A parent compound with similar structural features.

    Benzoxazole derivatives: Compounds with a similar benzoxazine core but different substituents.

    Benzoxazepines: Compounds with an extended ring system.

Uniqueness:

    Unique substituents: such as the 7-benzoyl and 2,2-dimethyl groups that confer distinct chemical and physical properties.

    Specific reactivity and applications: that differentiate it from other benzoxazine derivatives.

Properties

CAS No.

116337-60-1

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

7-benzoyl-2,2-dimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C17H15NO3/c1-17(2)16(20)18-13-9-8-12(10-14(13)21-17)15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20)

InChI Key

NLLZZPGHXJYMGH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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